(S)-tert-butyl 3-hydroxypent-4-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S)-3-hydroxypent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFPCKWYDQCBHO-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S Tert Butyl 3 Hydroxypent 4 Enoate
Chemoenzymatic Pathways for Enantiopure (S)-tert-butyl 3-Hydroxypent-4-enoate
Chemoenzymatic strategies leverage the high selectivity of enzymes to achieve stereochemical control, often under mild reaction conditions. These methods include the resolution of racemic mixtures and the direct enantioselective formation of the target molecule.
Enzymatic Resolution of Racemic Precursors (e.g., Amano PS Lipase (B570770) Catalysis)
Kinetic resolution is a widely employed technique where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are particularly effective for this purpose due to their broad substrate tolerance and high enantioselectivity.
Amano Lipase PS, derived from Pseudomonas cepacia, is a commercially available and frequently used lipase for the resolution of racemic alcohols through transesterification. polimi.itnih.gov In the context of producing this compound, a racemic mixture of tert-butyl 3-hydroxypent-4-enoate is subjected to enzymatic acylation. The lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The efficiency of this resolution is determined by the conversion percentage and the enantiomeric excess (e.e.) of both the remaining substrate and the acylated product. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity.
While specific data for the resolution of tert-butyl 3-hydroxypent-4-enoate using Amano Lipase PS is not extensively detailed in publicly available literature, the general principles of lipase-catalyzed kinetic resolution are well-established. The following table illustrates typical data obtained in the kinetic resolution of a similar secondary alcohol using Amano Lipase PS, highlighting the relationship between reaction time, conversion, and enantiomeric excess.
Table 1: Illustrative Data for Lipase-Catalyzed Kinetic Resolution This table is a representative example based on similar lipase resolutions and does not represent actual data for tert-butyl 3-hydroxypent-4-enoate.
| Entry | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | E-value |
| 1 | Amano Lipase PS | Vinyl Acetate (B1210297) | MTBE | 1 | 41 | >95 (S) | 60 (R) | >100 |
| 2 | Amano Lipase PS | Vinyl Acetate | MTBE | 2 | 50 | >99 (S) | 98 (R) | >200 |
| 3 | Amano Lipase PS | Isopropenyl Acetate | Toluene | 24 | 48 | 94 (S) | >99 (R) | 150 |
Data is hypothetical and for illustrative purposes only.
The success of the resolution is dependent on factors such as the choice of acyl donor and solvent, which can significantly influence the enzyme's activity and selectivity. polimi.it
Biocatalytic Approaches to Enantioselective Formation
An alternative to resolving a racemic mixture is the direct enantioselective synthesis of the desired stereoisomer from a prochiral precursor. This is often achieved through the asymmetric reduction of a corresponding ketone. For the synthesis of this compound, this would involve the enantioselective reduction of tert-butyl 3-oxopent-4-enoate.
This approach utilizes ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often from microbial sources, which can exhibit high stereoselectivity. researchgate.net The enzymatic reduction of β-keto esters to their corresponding β-hydroxy esters is a well-documented strategy for producing chiral building blocks. researchgate.net Engineered enzymes and whole-cell biocatalysts are often developed to enhance the yield and enantioselectivity of these transformations. While specific studies on the biocatalytic reduction to form this compound are not widely reported, research on analogous substrates demonstrates the feasibility of this method. For instance, the highly stereoselective reduction of tert-butyl (R)-3-hydroxyl-5-hexenoate has been successfully performed on a pilot-plant scale using a ketoreductase. researchgate.net
Asymmetric Chemical Syntheses of this compound
Asymmetric chemical synthesis offers a powerful alternative to enzymatic methods, employing chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction.
Asymmetric Aldol (B89426) Additions and Related Stereoselective Carbon-Carbon Bond Formations (e.g., involving tert-butyl acetate and acrolein)
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The asymmetric aldol addition of the enolate of tert-butyl acetate to acrolein represents a direct route to racemic tert-butyl 3-hydroxypent-4-enoate. To achieve enantioselectivity, this reaction must be conducted in the presence of a chiral catalyst.
Chiral Auxiliary-Mediated Methodologies
In this approach, a chiral auxiliary is temporarily attached to the substrate, directing the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of this compound, a chiral auxiliary could be appended to the acetate precursor. For instance, an Evans oxazolidinone auxiliary can be used to control the stereochemistry of aldol additions. The acetate unit is first attached to the chiral auxiliary, and the resulting enolate is then reacted with acrolein. The steric hindrance of the auxiliary directs the electrophile to a specific face of the enolate, leading to a diastereoselective aldol addition. Subsequent removal of the auxiliary would provide the desired (S)-enantiomer. While this is a well-established strategy for asymmetric synthesis, its specific application to the synthesis of this compound is not extensively documented. nih.govresearchgate.net
Asymmetric Catalysis in Stereocenter Construction
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of a chiral product, is a highly efficient and atom-economical approach. This can involve metal-based catalysts or organocatalysts.
For the synthesis of this compound, a chiral Lewis acid catalyst could be used to promote the enantioselective addition of a silyl (B83357) enol ether of tert-butyl acetate to acrolein (a Mukaiyama aldol reaction). Alternatively, organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool. Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol reactions by forming a transient chiral enamine intermediate with the carbonyl compound. scielo.br This enamine then reacts with the electrophile in a stereocontrolled manner. While the direct application to the synthesis of this compound is not widely reported, the principles of asymmetric organocatalysis are broadly applicable to the formation of chiral β-hydroxy esters. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles in the synthesis of chiral compounds like this compound is crucial for developing sustainable and environmentally benign processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key green strategies in this context include biocatalysis and the use of reusable catalysts.
One prominent green approach involves the enzymatic kinetic resolution of a racemic mixture of tert-butyl 3-hydroxypent-4-enoate. rsc.org This method utilizes lipases, which are enzymes that can selectively catalyze reactions on one enantiomer of a chiral substrate. In a key study, Amano lipase was employed for the kinetic resolution of racemic tert-butyl 3-hydroxypent-4-enoate. rsc.org The enzyme selectively acetylates the (R)-enantiomer in the presence of vinyl acetate, leaving the desired (S)-enantiomer as the unreacted alcohol. rsc.org This biocatalytic approach offers several advantages aligned with green chemistry:
High Selectivity: Enzymes operate with high enantioselectivity, often yielding products with excellent enantiomeric purity.
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in mild conditions, such as at room temperature and in neutral pH, which reduces energy consumption and the need for specialized equipment required for reactions at very high or low temperatures. researchgate.net
Biodegradable Catalysts: Enzymes are biodegradable and pose minimal environmental risk compared to heavy metal catalysts.
Waste Reduction: The high selectivity minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste.
Another green strategy is the use of chemoenzymatic synthesis, which combines chemical and enzymatic steps to create an efficient and sustainable process. For instance, the synthesis of related chiral hydroxy esters has been achieved through the highly stereoselective reduction of a ketoester catalyzed by a ketoreductase (KRED). researchgate.net Such biocatalytic reductions can achieve high yields and greater than 99.9% enantiomeric excess, while avoiding the cryogenic conditions often required in traditional chemical reductions. researchgate.net
Furthermore, the principles of green chemistry can be applied to the chemical steps of the synthesis. The use of reusable catalysts, such as Erbium(III) triflate for the protection and deprotection of alcohol groups, offers an eco-friendly alternative to stoichiometric reagents. bldpharm.com These catalysts can be easily recovered and reused without significant loss of activity, minimizing waste. bldpharm.com Performing reactions in greener solvents or under solvent-free conditions also contributes to a more sustainable synthetic route. bldpharm.com
A specific example of a green synthetic approach is the enzymatic kinetic resolution of racemic tert-butyl 3-hydroxypent-4-enoate. The process starts with the synthesis of the racemic alcohol via the reaction of the lithium enolate of tert-butyl acetate with acrolein. rsc.org The resulting racemic mixture is then subjected to enzymatic resolution.
The data below summarizes the enzymatic resolution step:
| Parameter | Details |
| Substrate | Racemic tert-butyl 3-hydroxypent-4-enoate |
| Enzyme | Amano lipase |
| Acylating Agent | Vinyl acetate |
| Solvent | Pentane |
| Temperature | 30 °C |
| Reaction Time | 5 days |
| Product | (R)-tert-butyl 3-acetoxypent-4-enoate and unreacted this compound |
| Yield | 40% for the acetylated (R)-enantiomer |
This enzymatic process provides a practical and green method for accessing the desired (S)-enantiomer.
Stereochemical Integrity and Purity Assessment of S Tert Butyl 3 Hydroxypent 4 Enoate
Analytical Techniques for Enantiomeric Excess Determination
The determination of the enantiomeric excess (e.e.) of (S)-tert-butyl 3-hydroxypent-4-enoate relies on chromatographic methods that can distinguish between the two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for the enantioselective analysis of a wide array of chiral compounds, including β-hydroxy esters. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For the analysis of compounds like tert-butyl 3-hydroxypent-4-enoate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation. The retention times of the (S) and (R)-enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.
Chiral Gas Chromatography (GC): Chiral GC is another highly effective method for determining the enantiomeric purity of volatile compounds like β-hydroxy esters. In this technique, a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, is employed. The differential interaction of the enantiomers with the CSP leads to their separation. For hydroxy-containing compounds, derivatization to a more volatile and less polar species, for instance, by silylation of the hydroxyl group, can sometimes improve the chromatographic resolution and peak shape.
Table 1: Illustrative Chiral HPLC and GC Parameters for Enantiomeric Excess Determination of β-Hydroxy Esters
| Parameter | Chiral HPLC | Chiral GC |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) | Cyclodextrin-based CSP (e.g., Beta DEX™ 225) |
| Mobile Phase/Carrier Gas | Hexane/Isopropanol (e.g., 90:10 v/v) | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1-2 mL/min |
| Detection | UV (e.g., 210 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Temperature | Ambient | Temperature-programmed (e.g., 100-180 °C) |
| Sample Preparation | Direct injection or dilution in mobile phase | Direct injection or derivatization (e.g., silylation) |
This table presents typical starting conditions for method development. Actual parameters would need to be optimized for this compound.
Spectroscopic and Chiroptical Characterization for Stereochemical Confirmation
While chromatographic techniques quantify the ratio of enantiomers, spectroscopic and chiroptical methods provide definitive proof of the absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for confirming the constitutional structure of this compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework. To determine enantiomeric purity using NMR, a chiral solvating agent or a chiral derivatizing agent can be employed to induce chemical shift differences between the enantiomers, allowing for their quantification.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the hydroxyl (-OH), ester carbonyl (C=O), and vinyl (C=C) groups would be expected.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. bldpharm.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bldpharm.com The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations for the (S)-enantiomer, the absolute configuration can be definitively confirmed. This method is particularly valuable as it does not require crystallization or derivatization of the analyte.
Specific Rotation: The measurement of the specific rotation using a polarimeter is a traditional chiroptical method. A solution of the enantiomerically enriched compound will rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the compound's stereochemistry. For this compound, a specific rotation value would be a key identifier of its enantiomeric form.
Table 2: Expected Spectroscopic and Chiroptical Data for this compound
| Technique | Expected Data/Observation |
| ¹H NMR (CDCl₃) | Signals corresponding to the tert-butyl group, the methylene (B1212753) protons adjacent to the ester, the methine proton at the stereocenter, and the vinyl protons. |
| ¹³C NMR (CDCl₃) | Resonances for the tert-butyl carbons, the ester carbonyl carbon, the carbon bearing the hydroxyl group, and the vinylic carbons. |
| IR (neat) | Broad absorption around 3400 cm⁻¹ (-OH stretch), a strong band around 1730 cm⁻¹ (C=O stretch of the ester), and bands corresponding to C=C and C-H stretches. |
| VCD | A unique spectrum of positive and negative bands in the mid-IR region, which would match the calculated spectrum for the (S)-configuration. |
| Specific Rotation [α]D | A specific, non-zero value (either positive or negative) for a given concentration, solvent, and temperature. |
The exact values for NMR chemical shifts and specific rotation are dependent on the specific experimental conditions and would need to be determined experimentally.
Diverse Chemical Reactivity and Synthetic Transformations of S Tert Butyl 3 Hydroxypent 4 Enoate
Functional Group Interconversions at the Hydroxyl and Ester Moieties (e.g., Acetylation)
The hydroxyl and tert-butyl ester groups of (S)-tert-butyl 3-hydroxypent-4-enoate are amenable to various functional group interconversions, which are crucial for subsequent synthetic steps. The secondary alcohol can be readily protected or activated, while the bulky tert-butyl ester offers stability under many reaction conditions but can be cleaved when necessary.
Protection of the Hydroxyl Group: Acetylation is a common strategy to protect the hydroxyl group, preventing its interference in subsequent reactions. This is typically achieved by treating the alcohol with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or an acylation catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Other protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl or triethylsilyl), can also be installed under standard conditions, offering a range of stabilities and deprotection methods.
Modification of the Ester Group: The tert-butyl ester is known for its robustness. nih.gov However, it can be hydrolyzed to the corresponding carboxylic acid under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This transformation is useful when the carboxylic acid functionality is required for amide bond formation or other carboxylate-specific reactions.
Table 1: Representative Functional Group Interconversions
| Transformation | Reagents and Conditions | Product | Purpose |
|---|---|---|---|
| Acetylation | Acetic anhydride, Pyridine or DMAP, DCM | (S)-tert-butyl 3-acetoxypent-4-enoate | Protection of the hydroxyl group |
| Silylation | TBSCl, Imidazole, DMF | (S)-tert-butyl 3-(tert-butyldimethylsilyloxy)pent-4-enoate | Protection of the hydroxyl group |
| Ester Hydrolysis | Trifluoroacetic acid, DCM | (S)-3-hydroxypent-4-enoic acid | Deprotection of the carboxyl group |
Olefin Metathesis Reactions for Skeletal Diversification
The terminal alkene of this compound is a key functional handle for carbon-carbon bond formation through olefin metathesis. This powerful reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, allows for significant diversification of the molecular skeleton. libretexts.org
Cross-Metathesis: Cross-metathesis involves the reaction of the terminal alkene with another olefin to create a new, longer-chain alkene. organic-chemistry.org This reaction is highly valuable for extending the carbon framework and introducing new functional groups. The choice of catalyst and reaction partner is critical for achieving high selectivity for the desired cross-coupled product over homodimeric side products. libretexts.orgorganic-chemistry.org
Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, its derivatives can. For instance, after esterification of the hydroxyl group with an unsaturated carboxylic acid (e.g., acrylic acid), the resulting diene can undergo RCM to form cyclic structures, such as lactones. This intramolecular variant of olefin metathesis is a powerful tool for the synthesis of cyclic compounds. libretexts.org
Table 2: Olefin Metathesis Reactions
| Reaction Type | Catalyst | Reaction Partner | Potential Product Class |
|---|---|---|---|
| Cross-Metathesis | Grubbs' 2nd Generation Catalyst | Styrene | Substituted styrenyl compounds |
| Cross-Metathesis | Hoveyda-Grubbs' 2nd Generation Catalyst | Methyl acrylate | Unsaturated dicarboxylic acid derivatives |
| Ring-Closing Metathesis (of a derivative) | Grubbs' 1st Generation Catalyst | N/A (intramolecular) | Lactones, cyclic ethers |
Nucleophilic and Electrophilic Reactivity Profiles
The electronic nature of this compound allows for both nucleophilic and electrophilic transformations at its various functional groups.
Nucleophilic Reactivity: The oxygen atom of the hydroxyl group is inherently nucleophilic and can participate in a range of reactions. For example, it can be alkylated under basic conditions (e.g., using sodium hydride and an alkyl halide) to form ethers. It can also act as a nucleophile in ring-opening reactions of epoxides or participate in Michael additions to activated alkenes.
Electrophilic Reactivity: The double bond is susceptible to electrophilic attack. Common transformations include:
Epoxidation: Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide, a versatile intermediate for further functionalization.
Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions can produce the corresponding diol.
Halogenation: Addition of halogens (e.g., Br₂) across the double bond leads to dihalogenated products.
The carbonyl carbon of the ester group, while sterically hindered, can also be subject to nucleophilic attack, particularly by strong nucleophiles like organolithium or Grignard reagents, although this is less common due to the stability of the tert-butyl ester.
Cycloaddition and Rearrangement Reactions (e.g., Intramolecular [3+2]-Cycloaddition, Ireland-Claisen Rearrangement Context)
The scaffold of this compound is a valuable starting point for sophisticated cycloaddition and rearrangement reactions, enabling the construction of complex cyclic and stereochemically rich structures.
Intramolecular [3+2]-Cycloaddition: Derivatives of this compound can be designed to undergo intramolecular [3+2]-cycloaddition reactions. For example, the hydroxyl group can be converted into a nitrone or an azide-containing moiety. Subsequent intramolecular cycloaddition of the newly introduced 1,3-dipole onto the existing alkene can lead to the formation of bicyclic isoxazolidine (B1194047) or triazoline systems, respectively. These reactions are powerful for rapidly building molecular complexity.
Ireland-Claisen Rearrangement: The Ireland-Claisen rearrangement is a chem-station.comchem-station.com-sigmatropic rearrangement of an allylic ester enolate. chem-station.comwikipedia.org While this compound is an alcohol, it can be esterified with a suitable carboxylic acid. Alternatively, the ester can be hydrolyzed and the resulting carboxylic acid can be converted to an allyl ester. The resulting allyl ester can then undergo the Ireland-Claisen rearrangement. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction proceeds by deprotonation to form an enolate, which is then trapped as a silyl ketene (B1206846) acetal. chem-station.com A concerted chem-station.comchem-station.com-sigmatropic rearrangement follows, ultimately yielding a γ,δ-unsaturated carboxylic acid after hydrolysis. nrochemistry.comorganic-chemistry.org This rearrangement is highly stereospecific, allowing for the transfer of chirality and the creation of new stereocenters with excellent control. chem-station.com
Table 3: Advanced Synthetic Transformations
| Reaction | Key Transformation | Significance |
|---|---|---|
| Intramolecular [3+2]-Cycloaddition | Conversion of the hydroxyl group to a 1,3-dipole precursor, followed by intramolecular cycloaddition. | Rapid construction of bicyclic heterocyclic systems. |
| Ireland-Claisen Rearrangement | Conversion to an allylic ester derivative, followed by enolate formation, silylation, and chem-station.comchem-station.com-sigmatropic rearrangement. wikipedia.orgnrochemistry.com | Stereospecific formation of γ,δ-unsaturated carboxylic acids with creation of new stereocenters. chem-station.com |
Strategic Applications of S Tert Butyl 3 Hydroxypent 4 Enoate in Complex Molecule and Natural Product Synthesis
Total Synthesis of Alkaloids and Marine Natural Products
While the enantiomeric counterpart, (R)-tert-butyl 3-hydroxypent-4-enoate, has been notably utilized in the synthesis of certain natural products, the application of the (S)-enantiomer is also of significant interest in the stereoselective construction of complex molecular architectures.
A prominent example of the use of the related (R)-enantiomer is in the total synthesis of (+)-allopumiliotoxin 323B', a toxic alkaloid isolated from the skin of dendrobatid frogs. orgsyn.orgrsc.org The synthesis commences with the enzymatic resolution of racemic tert-butyl 3-hydroxypent-4-enoate to obtain the (R)-enantiomer. orgsyn.orgrsc.org This chiral precursor is then elaborated through a series of reactions to construct the key indolizidine core, a bicyclic heterocyclic system common to many alkaloids. orgsyn.org The synthesis of the indolizidine core is a critical step, and the stereochemistry of the starting material directly influences the final stereochemical outcome of the natural product. orgsyn.org
Although direct total syntheses of allopumiliotoxins or biselyngbyolides using specifically (S)-tert-butyl 3-hydroxypent-4-enoate are not prominently documented in the reviewed literature, the established synthetic routes using the (R)-enantiomer underscore the potential of this chiral building block in accessing complex alkaloid scaffolds. The strategic placement of functional groups in the (S)-enantiomer would allow for the synthesis of the enantiomeric or diastereomeric series of these natural products, which is crucial for structure-activity relationship studies.
Precursor for Hydroxy-Alkanoic Acids (HAAs) and Lipid Derivatives
This compound is a valuable precursor for the synthesis of enantiomerically enriched β-hydroxy alkanoic acids (HAAs) and related lipid derivatives. The inherent stereocenter at the C3 position is a key feature that can be transferred to more complex structures.
One of the fundamental transformations to access derivatives of this chiral building block is through enzymatic acylation. For instance, the racemic mixture of tert-butyl 3-hydroxypent-4-enoate can be resolved using Amano lipase (B570770) PS, a biocatalyst, to selectively acylate the (S)-enantiomer. This process yields (S)-tert-butyl 3-acetoxypent-4-enoate with high enantiomeric purity. This acetate (B1210297) derivative is a protected form of a β-hydroxy alkanoic acid and can be further elaborated. The vinyl group can be subjected to various transformations, such as oxidation or reduction, to generate a range of saturated and unsaturated lipidic chains.
The general synthetic approach is outlined below:
| Starting Material | Reagents and Conditions | Product | Application |
| rac-tert-butyl 3-hydroxypent-4-enoate | Amano lipase PS, vinyl acetate, pentane | (S)-tert-butyl 3-acetoxypent-4-enoate | Precursor to chiral HAAs and lipid derivatives |
This enzymatic resolution provides an efficient route to the (S)-acetate, which can then be deprotected to reveal the free hydroxyl group or the vinyl group can be transformed to introduce further complexity, leading to a variety of chiral lipidic structures.
Intermediate in the Construction of Cyclic Boronic Acid Ester Scaffolds
While the direct use of this compound in the construction of cyclic boronic acid ester scaffolds is not widely reported, its enantiomer, (R)-tert-butyl 3-hydroxypent-4-enoate, is a crucial starting material in the synthesis of Vaborbactam. Vaborbactam is a potent, non-suicidal, cyclic boronic acid β-lactamase inhibitor.
The synthesis of Vaborbactam highlights the importance of this chemical scaffold in medicinal chemistry. The key steps involving the (R)-enantiomer are:
| Precursor | Key Transformation | Intermediate | Significance |
| (R)-tert-butyl 3-hydroxypent-4-enoate | Hydroboration of the vinyl group | A boronic ester intermediate | Establishes the carbon-boron bond essential for the final cyclic boronic acid ester |
This synthesis underscores the utility of the 3-hydroxypent-4-enoate backbone in accessing complex pharmaceutical agents. Although the synthesis of Vaborbactam specifically requires the (R)-enantiomer to achieve the desired stereochemistry for biological activity, the chemistry developed for this process could potentially be adapted for the (S)-enantiomer to create novel cyclic boronic acid esters for screening as enzyme inhibitors or for other applications in materials science.
Utility in the Assembly of Advanced Pharmaceutical Intermediates
The significance of this compound and its enantiomer extends to their role as building blocks for advanced pharmaceutical intermediates. As demonstrated by the synthesis of Vaborbactam, these compounds provide a chiral pool from which complex and biologically active molecules can be constructed.
The vinyl and hydroxyl functionalities of this compound allow for a wide range of chemical modifications, making it a versatile intermediate. For example, the double bond can be cleaved via ozonolysis to yield a chiral aldehyde, which can then participate in various carbon-carbon bond-forming reactions. The hydroxyl group can be oxidized, protected, or used as a handle for introducing other functional groups.
The following table summarizes potential transformations of this versatile building block:
| Functional Group | Reaction | Resulting Functionality | Potential Application |
| Vinyl Group | Ozonolysis | Aldehyde | Elaboration to complex side chains |
| Vinyl Group | Epoxidation | Epoxide | Synthesis of diols and amino alcohols |
| Hydroxyl Group | Oxidation | Ketone | Further functionalization |
| Hydroxyl Group | Etherification/Esterification | Protected alcohol | Strategic protection for multi-step synthesis |
These transformations enable the conversion of this compound into a variety of more complex chiral intermediates that are essential for the synthesis of modern pharmaceuticals.
Role in the Synthesis of Chiral Heterocyclic Systems
This compound is a valuable starting material for the enantioselective synthesis of various chiral heterocyclic systems. The stereogenic center and the reactive functional groups of the molecule can be exploited to construct rings with defined stereochemistry.
One important class of heterocycles that can be accessed from this precursor are chiral lactones. Through a sequence of reactions, such as epoxidation of the double bond followed by intramolecular cyclization, it is possible to form five- or six-membered lactone rings. The stereochemistry of the starting material directly controls the stereochemistry of the resulting lactone. Chiral lactones are important structural motifs found in many natural products and are also used as versatile synthetic intermediates.
Furthermore, the vinyl group can be transformed into other functionalities that can participate in cyclization reactions. For instance, conversion of the vinyl group to an azide, followed by an intramolecular cycloaddition, could lead to the formation of chiral nitrogen-containing heterocycles. The synthesis of the indolizidine core from the (R)-enantiomer for allopumiliotoxin is a testament to the utility of this scaffold in constructing complex heterocyclic systems. Similar strategies can be envisioned for the (S)-enantiomer to access a different stereochemical series of heterocyclic compounds.
| Target Heterocycle | Key Synthetic Strategy |
| Chiral Lactones | Epoxidation followed by intramolecular cyclization |
| Chiral Piperidines | Ring-closing metathesis after nitrogen introduction |
| Chiral Pyrrolidines | Intramolecular cyclization of an amino-functionalized derivative |
The versatility of this compound makes it a powerful tool for the synthesis of a diverse range of enantiomerically pure heterocyclic compounds, which are of great importance in medicinal chemistry and materials science.
Mechanistic Investigations and Computational Modeling of Reactions Involving S Tert Butyl 3 Hydroxypent 4 Enoate
Elucidation of Stereoselective Reaction Mechanisms
The presence of a stereogenic center allylic to a double bond in (S)-tert-butyl 3-hydroxypent-4-enoate provides a handle for diastereoselective reactions. The hydroxyl group can act as a directing group, influencing the facial selectivity of reagents approaching the alkene.
One of the most well-studied stereoselective reactions of chiral allylic alcohols is the Sharpless Asymmetric Dihydroxylation. The mechanism of this reaction involves the formation of a complex between osmium tetroxide and a chiral quinine ligand. wikipedia.orgorganic-chemistry.org This complex then undergoes a [3+2]-cycloaddition with the alkene of the substrate. wikipedia.org The chiral ligand creates a binding pocket that preferentially accommodates one face of the alkene, leading to high enantioselectivity. harvard.edu In the case of a chiral substrate like this compound, the inherent chirality of the molecule works in concert with or against the chirality of the catalyst, a phenomenon known as matched and mismatched pairing.
Another important class of reactions is stereoselective epoxidation. The diastereoselectivity of the epoxidation of chiral homoallylic alcohols can often be rationalized by considering the directing effect of the hydroxyl group. acs.orgnih.gov For instance, in a substrate-directed epoxidation using a reagent like meta-chloroperoxybenzoic acid (mCPBA), the hydroxyl group can form a hydrogen bond with the peracid, delivering the oxygen atom to the proximal face of the double bond.
The general mechanism for the Sharpless Asymmetric Dihydroxylation is as follows:
Formation of the osmium tetroxide-ligand complex. wikipedia.org
[3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org
Hydrolysis of the intermediate to yield the diol. wikipedia.org
Reoxidation of the osmium species by a stoichiometric oxidant to regenerate the catalyst. organic-chemistry.org
Transition State Analysis in Asymmetric Transformations
The stereochemical outcome of reactions involving this compound is determined by the relative energies of the diastereomeric transition states. Transition state analysis provides a powerful tool for understanding and predicting this selectivity.
In the context of nucleophilic epoxidation of γ-hydroxy-α,β-unsaturated esters, which are structurally related to the target molecule, the observed diastereoselectivity can be explained by a Felkin-Anh model. acs.org This model predicts the preferred trajectory of the incoming nucleophile to the carbonyl group, but its principles can be extended to additions to the double bond where the allylic stereocenter influences the approach of the reagent. Chelation control, where a metal ion coordinates to both the hydroxyl group and the incoming reagent, can also play a significant role in organizing the transition state and enhancing stereoselectivity. acs.org
For example, in the epoxidation of a similar α-methyl-substituted γ-hydroxy-α,β-unsaturated ester, a high syn selectivity is observed. This can be rationalized by a transition state model where the nucleophile is chelated, and the substituents arrange to minimize steric interactions, as predicted by the Felkin-Anh model. acs.org
| Reaction Type | Proposed Transition State Model | Key Factors Influencing Selectivity |
| Sharpless Dihydroxylation | U-shaped binding pocket of the catalyst harvard.edu | Steric interactions between the substrate and the chiral ligand. |
| Substrate-Directed Epoxidation | Chelation-controlled transition state | Hydrogen bonding between the hydroxyl group and the oxidant. |
| Nucleophilic Epoxidation | Felkin-Anh model with chelation acs.org | Minimization of allylic strain and steric hindrance. |
Computational Chemistry Approaches to Rationalize Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper insight into reaction mechanisms and the origins of stereoselectivity. DFT calculations can be used to model the structures and energies of reactants, transition states, intermediates, and products.
For the Sharpless Asymmetric Dihydroxylation, quantum chemical calculations have supported the initial [3+2]-addition of osmium tetroxide to the alkene as being energetically more favorable than a stepwise [2+2] addition followed by rearrangement. organic-chemistry.org These calculations can also model the non-covalent interactions between the substrate and the chiral ligand that are responsible for the observed enantioselectivity.
In the case of stereoselective epoxidations, DFT studies can be employed to compare the energies of the different diastereomeric transition states. For instance, calculations on the epoxidation of tertiary allylic and homoallylic alcohols have helped to rationalize the high enantioselectivities observed with certain catalysts by analyzing the steric and electronic interactions in the transition state. nih.gov By calculating the energy difference (ΔΔG‡) between the transition states leading to the different stereoisomers, the diastereomeric or enantiomeric excess can be predicted and compared with experimental results.
| Computational Method | Application to Reactions of this compound | Insights Gained |
| Density Functional Theory (DFT) | Calculation of transition state energies for epoxidation. | Rationalization of diastereoselectivity based on the relative stability of competing transition states. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of the enzyme-catalyzed reactions or reactions with large catalyst systems. | Understanding the role of the catalyst's chiral environment in inducing stereoselectivity. |
| Ab initio methods | High-accuracy calculation of reaction barriers. | Precise prediction of kinetic outcomes and reaction rates. |
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Stereoselective Synthetic Routes
The efficient synthesis of (S)-tert-butyl 3-hydroxypent-4-enoate in high enantiomeric purity is a key area of ongoing research. While several methods exist, the focus is on developing more atom-economical, scalable, and sustainable approaches. Future research is likely to concentrate on the following areas:
Catalytic Asymmetric Vinylation: A promising strategy involves the catalytic asymmetric vinylation of tert-butyl acetoacetate. nih.gov The development of novel chiral ligands for transition metal catalysts, such as those based on titanium, is crucial for achieving high enantioselectivity and yield. nih.gov Research in this area aims to identify catalysts that can operate under mild conditions with low catalyst loadings, making the process more cost-effective and environmentally friendly.
Enzymatic and Bio-catalytic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of ketoreductases for the asymmetric reduction of the corresponding β-ketoester is a viable route. Future work will likely focus on enzyme engineering to enhance substrate specificity, improve stability, and broaden the reaction scope to accommodate the bulky tert-butyl group more efficiently.
Dynamic Kinetic Resolution: Combining enzymatic or chemical kinetic resolution with in-situ racemization of the starting material, a process known as dynamic kinetic resolution (DKR), can theoretically achieve a 100% yield of the desired (S)-enantiomer. Research into efficient racemization catalysts that are compatible with the resolution catalyst is a key challenge to be addressed. For instance, iridium-catalyzed asymmetric hydrogenation of racemic γ,δ-unsaturated β-ketoesters via DKR has shown promise for creating functionalized chiral allylic alcohols. researchgate.net
| Synthetic Strategy | Catalyst/Enzyme | Potential Advantages | Research Focus |
| Catalytic Asymmetric Vinylation | Chiral Titanium-based Lewis Acids | High enantioselectivity, mild reaction conditions. nih.gov | Development of novel, robust chiral ligands. |
| Enzymatic Reduction | Engineered Ketoreductases | High stereoselectivity, green process. | Improving enzyme stability and substrate scope. |
| Dynamic Kinetic Resolution | Iridium-SpiroPAP catalysts / Ruthenium complexes | High theoretical yield, access to enantiopure product from racemate. researchgate.netnobelprize.org | Discovery of compatible racemization and resolution catalysts. |
Exploration of New Catalytic Transformations for Enhanced Utility
The synthetic utility of this compound can be significantly expanded by exploring novel catalytic transformations of its hydroxyl and vinyl functional groups.
Transformations of the Vinyl Group: The vinyl group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Future research will likely explore:
Asymmetric Hydroformylation: Rhodium-catalyzed asymmetric hydroformylation of the vinyl group could introduce a chiral aldehyde functionality, leading to the synthesis of complex polyol structures with high regio- and enantioselectivity. acs.org The development of new bidentate phosphine-phosphorodiamidite ligands is a key area of interest. acs.org
Metathesis Reactions: Cross-metathesis with other olefins can be used to build more complex molecular scaffolds. The development of new ruthenium-based catalysts with improved functional group tolerance will be crucial.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Heck, Suzuki, and Stille couplings on derivatives of the vinyl group can be used to introduce aryl or other vinyl substituents.
Reactions at the Hydroxyl Group: The stereogenic hydroxyl group can be used to direct subsequent reactions or can be transformed into other functional groups.
Allylic Substitution Reactions: Palladium-catalyzed asymmetric allylic substitution reactions, where the hydroxyl group is first converted to a good leaving group (e.g., a carbonate or trichloroacetimidate), can provide access to a wide range of chiral products. nih.govorganic-chemistry.orgnih.gov The development of new chiral ligands for these transformations is an active area of research. nih.govorganic-chemistry.orgnih.gov
Oxidation: Selective oxidation of the secondary alcohol to a ketone would provide a chiral β-keto ester, another valuable synthetic intermediate.
| Transformation | Functional Group | Catalyst System | Potential Products |
| Asymmetric Hydroformylation | Vinyl | Rhodium / Chiral Ligands acs.org | Chiral aldehydes, polyols |
| Cross-Metathesis | Vinyl | Ruthenium-based catalysts | Complex alkenes |
| Asymmetric Allylic Substitution | Hydroxyl (derivatized) | Palladium / Chiral Ligands nih.govorganic-chemistry.orgnih.gov | Chiral amines, ethers, etc. |
| Oxidation | Hydroxyl | Selective oxidizing agents | Chiral β-keto esters |
Expanding the Scope of Complex Chemical Synthesis Applications
This compound is a valuable building block for the total synthesis of natural products and pharmaceutically active compounds. Future research will focus on demonstrating its utility in the synthesis of increasingly complex and biologically relevant targets. Its bifunctional nature, with both a nucleophilic hydroxyl group and an electrophilic carbon backbone, makes it a versatile precursor.
The presence of both a hydroxyl and a vinyl group allows for the construction of key structural motifs found in many natural products, such as polyketides and macrolides. For example, the stereocenter can serve as a crucial starting point for the elaboration of chiral side chains in complex molecules. Research is anticipated to showcase its application in the synthesis of novel drug candidates, where the introduction of a specific stereoisomer is often critical for therapeutic efficacy.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and application of this compound with modern technologies like flow chemistry and automated synthesis platforms represents a significant emerging trend.
Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. nih.gov The development of continuous flow processes for the stereoselective synthesis of this compound is a key research goal. bohrium.comresearchgate.net This could involve, for example, passing the corresponding β-ketoester through a packed-bed reactor containing an immobilized ketoreductase. nih.gov
Automated Synthesis Platforms: Automated synthesizers can significantly accelerate the pace of research by enabling high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives. chemrxiv.org The synthesis of this compound and its subsequent derivatization could be integrated into automated platforms to streamline the discovery of new bioactive molecules. These platforms can combine synthesis, purification, and analysis in a single, automated workflow.
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry | Continuous stereoselective synthesis and subsequent transformations. nih.govbohrium.comresearchgate.net | Enhanced safety, scalability, and process control. |
| Automated Synthesis | High-throughput screening of catalysts and reaction conditions; library synthesis of derivatives. chemrxiv.org | Accelerated discovery of new synthetic routes and applications. |
Q & A
Q. What are the key physicochemical properties and safety considerations for handling (S)-tert-butyl 3-hydroxypent-4-enoate in laboratory settings?
The compound (CAS 122763-67-1) has a molecular formula of C₉H₁₆O₃ and a molecular weight of 172.22 g/mol. Key properties include a density of 0.992±0.06 g/cm³ (20°C) and a boiling point of 238.1±20.0°C (760 Torr). It requires storage under inert atmosphere at 2–8°C. Safety hazards include acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Handling should involve fume hoods, PPE, and adherence to GHS protocols for hazardous substances .
Q. What are the standard synthetic routes for preparing this compound, and how is enantiomeric purity verified?
A common method involves enzymatic resolution of racemic tert-butyl 3-hydroxypent-4-enoate using Amano Lipase PS in pentane with vinyl acetate as an acyl donor. The (S)-enantiomer is isolated via flash chromatography (pentane/Et₂O gradient). Enantiomeric purity (e.g., 99:1 er) is confirmed by chiral HPLC or polarimetry. Structural characterization employs NMR (¹H/¹³C), IR (hydroxyl and ester carbonyl stretches), and mass spectrometry .
Q. How should researchers address solubility and stability challenges during storage of this compound?
The tert-butyl ester group enhances steric protection, improving stability against hydrolysis. However, the allylic alcohol moiety may oxidize under ambient conditions. Store in inert atmosphere (N₂/Ar) at 2–8°C, avoiding prolonged exposure to light or moisture. Pre-experiment solubility tests in solvents like THF, DCM, or EtOAc are recommended .
Advanced Research Questions
Q. What methodologies are effective for resolving enantiomers and determining enantiomeric excess (ee) in this compound?
Enzymatic kinetic resolution using Amano Lipase PS achieves high enantioselectivity. The (R)-enantiomer is acetylated preferentially, leaving the (S)-enantiomer unreacted. After separation, ee is quantified via chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Alternatively, Mosher ester derivatization followed by ¹H NMR analysis can confirm stereochemistry .
Q. How can experimental design optimize reaction conditions for synthesizing derivatives of this compound?
Statistical methods like factorial design or response surface methodology (RSM) identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, in epoxidation reactions involving allylic alcohols, Mo(CO)₆-catalyzed systems benefit from optimizing TBHP (tert-butyl hydroperoxide) stoichiometry and reaction time. DOE (Design of Experiments) minimizes trial runs and maximizes substrate conversion .
Q. What are the mechanistic implications of the compound’s hydroxyl and ester groups in nucleophilic or catalytic reactions?
The tertiary alcohol’s steric bulk hinders nucleophilic attack at the ester carbonyl, favoring reactions at the allylic hydroxyl group. Under acidic conditions, the hydroxyl can participate in intramolecular cyclization or serve as a hydrogen-bond donor in asymmetric catalysis. DFT calculations or kinetic isotope effects (KIE) studies elucidate transition states in such reactions .
Q. How do structural analogs of this compound compare in reactivity, and what computational tools aid in predicting behavior?
Analogs like tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate share steric and electronic profiles but differ in nucleophilicity due to substituents. Tools like molecular dynamics simulations (e.g., 3D visualization of steric clashes) or DFT-based reactivity indices (Fukui functions) predict regioselectivity in electrophilic additions. Comparative studies using Hammett plots quantify substituent effects .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields or enantioselectivity during scale-up of enzymatic resolutions?
Variability in enzyme activity (e.g., lot-to-lot differences in Amano Lipase PS) or solvent purity (trace water in pentane) can reduce ee. Systematic troubleshooting includes:
- Pre-immobilizing the enzyme on Celite to enhance recyclability.
- Monitoring reaction progress via TLC or in situ IR to avoid over-acylation.
- Validating solvent dryness with molecular sieves .
Q. What strategies resolve conflicting data on the compound’s thermal stability in different solvent systems?
Thermogravimetric analysis (TGA) under N₂ identifies decomposition thresholds. For example, in polar aprotic solvents (DMF, DMSO), the ester group may hydrolyze at elevated temperatures, while non-polar solvents (toluene) stabilize the compound. Accelerated stability studies (40°C/75% RH) over 14 days provide empirical degradation rates .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
